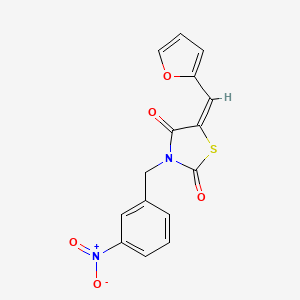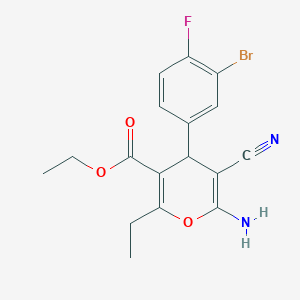
5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione, also known as FNTD, is a compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. This compound belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties. FNTD has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to activate the AMPK pathway, which is involved in regulating energy metabolism and glucose uptake. It has also been found to inhibit the NF-κB pathway, which is involved in regulating inflammation.
Biochemical and physiological effects:
5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects, including:
1. Inducing apoptosis: 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for maintaining tissue homeostasis.
2. Inhibiting cell proliferation: 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the proliferation of cancer cells, which is important for preventing the growth and spread of tumors.
3. Improving insulin sensitivity: 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity in diabetic animal models, which is important for maintaining glucose homeostasis.
実験室実験の利点と制限
One of the main advantages of using 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. Additionally, 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to be relatively non-toxic, making it a safe compound to use in lab experiments.
However, there are also some limitations associated with the use of 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments. For example, the synthesis of 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione can be quite complex and time-consuming, which may limit its use in high-throughput screening assays. Additionally, 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to be relatively insoluble in water, which may limit its bioavailability in certain experimental settings.
将来の方向性
There are several future directions for research on 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione, including:
1. Clinical trials: Given its promising anti-cancer and anti-inflammatory properties, 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has the potential to be developed into a novel therapeutic agent for the treatment of these diseases. Clinical trials will be necessary to determine the safety and efficacy of 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione in human subjects.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanisms by which 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione exerts its biological effects. This will be important for identifying potential targets for drug development.
3. Formulation development: Given its poor solubility in water, there is a need to develop novel formulations of 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione that can improve its bioavailability and efficacy in vivo.
4. Combination therapy: 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to exhibit synergistic effects when combined with other anti-cancer agents. Further studies are needed to identify potential combination therapies that can enhance the anti-cancer activity of 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione.
合成法
The synthesis of 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione can be achieved through a multi-step process, starting with the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form a Schiff base. This Schiff base is then reacted with thiazolidine-2,4-dione in the presence of a catalyst to form 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione. The yield of this synthesis method is reported to be around 70%.
科学的研究の応用
5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine and biochemistry. Some of the key areas of research include:
1. Anti-cancer activity: 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has been suggested that 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
2. Anti-inflammatory activity: 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anti-diabetic activity: Thiazolidinediones are known for their anti-diabetic activity, and 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is no exception. It has been found to improve insulin sensitivity and glucose uptake in diabetic animal models.
特性
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c18-14-13(8-12-5-2-6-22-12)23-15(19)16(14)9-10-3-1-4-11(7-10)17(20)21/h1-8H,9H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLWJUFDCIIFF-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=CC=CO3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=CC=CO3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(furan-2-ylmethylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)
![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)
![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)


![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)
![4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)
![2-phenylethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5143796.png)
![2-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5143803.png)
![7-methyl-5-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143811.png)